molecular formula C16H10ClNO3S B5623811 N-1,3-benzodioxol-5-yl-3-chloro-1-benzothiophene-2-carboxamide

N-1,3-benzodioxol-5-yl-3-chloro-1-benzothiophene-2-carboxamide

Cat. No. B5623811
M. Wt: 331.8 g/mol
InChI Key: NICDJGKGFNFYTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-1,3-benzodioxol-5-yl-3-chloro-1-benzothiophene-2-carboxamide involves intricate organic synthesis techniques. For instance, compounds with similar frameworks have been synthesized through modifications at both quinoline and amide domains, demonstrating the adaptability of this scaffold for developing multi-drug resistance-reversal agents (Mudududdla et al., 2015). These methods highlight the strategic incorporation of functional groups to enhance biological activity and chemical stability.

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-chloro-N-(8′-quinolyl)×benzo[b]thiophene-2-carboxamide, has been elucidated through techniques like single-crystal X-ray diffraction. These studies reveal complex molecular geometries and the importance of intermolecular interactions in stabilizing the crystal structure, providing insights into the structural foundations that may influence the reactivity and properties of N-1,3-benzodioxol-5-yl-3-chloro-1-benzothiophene-2-carboxamide (Abbasi et al., 2011).

Chemical Reactions and Properties

Compounds with benzothiophene carboxamide cores exhibit a variety of chemical reactions, reflecting their reactivity towards nucleophiles, electrophiles, and other reactive intermediates. The presence of electron-donating and withdrawing groups within these molecules can significantly alter their chemical behavior, leading to diverse biological activities (Ried et al., 1980).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO3S/c17-14-10-3-1-2-4-13(10)22-15(14)16(19)18-9-5-6-11-12(7-9)21-8-20-11/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICDJGKGFNFYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5245332

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